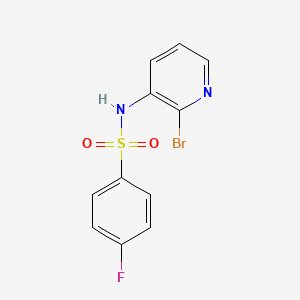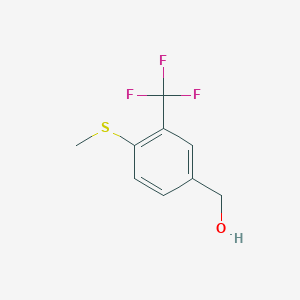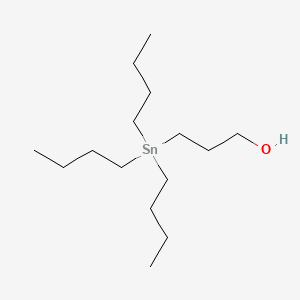
(1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1H-benzimidazole-5-boronic acid is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The boronic acid functional group in this compound adds to its versatility, making it useful in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid typically involves the formation of the benzimidazole core followed by the introduction of the boronic acid group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1H-benzimidazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazoles.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazoles.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
1,2-Diphenyl-1H-benzimidazole-5-boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Antimicrobial and Anticancer Activity: The benzimidazole core interacts with various molecular targets, including DNA and enzymes, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1,2-Diphenyl-1H-benzimidazole-5-boronic acid can be compared with other similar compounds:
1,2-Diphenyl-1H-imidazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
1,2-Diphenyl-1H-benzimidazole: Similar structure but without the boronic acid group, limiting its applications in Suzuki-Miyaura reactions.
Phenylboronic Acid: Contains the boronic acid group but lacks the benzimidazole core, reducing its biological activity.
These comparisons highlight the unique combination of the benzimidazole core and boronic acid group in (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C19H15BN2O2 |
|---|---|
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
(1,2-diphenylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1-13,23-24H |
Clé InChI |
BOURHDYEEDAGKE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)

![2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane](/img/structure/B8474312.png)

![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)




